(E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(1-ethylbenzimidazol-2-yl)methylideneamino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-22-16-11-7-6-10-15(16)20-17(22)13-19-21-18(23)12-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3,(H,21,23)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVVAIJTLWUSEC-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C=NNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C=N/NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide typically involves the condensation of 1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde with 2-phenylacetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize impurities. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives.
Scientific Research Applications
(E)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of (E)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde: A precursor in the synthesis of (E)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide.
2-phenylacetohydrazide: Another precursor used in the synthesis.
Benzimidazole derivatives: A class of compounds with similar structural features and potential biological activities.
Uniqueness
(E)-N’-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide stands out due to its unique combination of a benzimidazole moiety and a phenylacetohydrazide group This structural arrangement may confer distinct biological activities and chemical reactivity compared to other similar compounds
Biological Activity
(E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide is a hydrazone compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[d]imidazole moiety and a phenylacetohydrazide group. Its molecular formula is C19H20N4, indicating a complex structure that contributes to its reactivity and biological properties.
Biological Activities
Research indicates that compounds structurally similar to (E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide exhibit diverse biological activities, including:
- Anticancer Activity : Similar hydrazone derivatives have shown promise as anticancer agents, potentially functioning through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound may possess antimicrobial activity against various bacterial and fungal strains, making it a candidate for further investigation in infectious disease treatment.
- Enzyme Inhibition : Preliminary studies suggest that it may act as a PLK1 inhibitor, which is significant in cancer therapy as PLK1 is often overexpressed in tumors.
Synthesis
The synthesis of (E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide typically involves the condensation reaction between 1-ethyl-1H-benzo[d]imidazole and 2-phenylacetohydrazide. This method has been optimized to yield high purity and yield of the target compound.
Structure-Activity Relationships (SAR)
The unique combination of structural features in (E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide enhances its biological activity compared to other derivatives. A comparative analysis of similar compounds reveals the following:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(2-(Pyridin-4-ylmethylene)hydrazine) | Pyridine ring substitution | Anticancer activity |
| Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate | Ester functional group | Antimicrobial properties |
| Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate | Different alkyl substitution | Antimicrobial activity |
The presence of the benzo[d]imidazole moiety is crucial for the observed activities, as it has been linked to enhanced binding affinity with biological targets.
Case Studies
Several studies have investigated the biological effects of hydrazone derivatives similar to (E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide:
- Anticancer Studies : In vitro assays demonstrated that related compounds induced apoptosis in cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.
- Antimicrobial Efficacy : Various derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.
- Enzyme Interaction Studies : Molecular docking studies indicated strong binding interactions between the compound and target enzymes, supporting its potential as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
